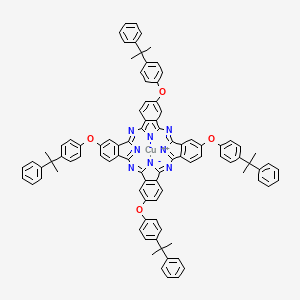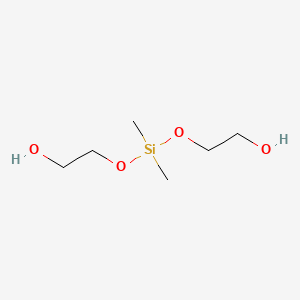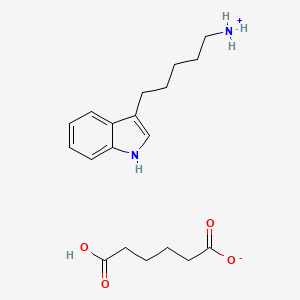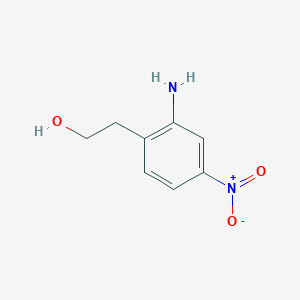
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with the molecular formula C18H29ClN2O3, is used in various scientific research applications .
Métodos De Preparación
The synthesis of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride involves several steps. One common synthetic route includes the reaction of 1-piperidin-1-ium-1-ylpropan-2-ol with 4-propoxyphenyl isocyanate under controlled conditions to form the carbamate ester. The resulting product is then treated with hydrochloric acid to obtain the chloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Aplicaciones Científicas De Investigación
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride can be compared with other piperidine derivatives such as:
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride: Similar structure but with a hexoxy group instead of a propoxy group.
1-Piperidin-1-ium-1-ylpropan-2-yl N-(3-pentoxyphenyl)carbamate;chloride: Similar structure but with a pentoxy group instead of a propoxy group.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of each derivative .
Propiedades
Número CAS |
42438-16-4 |
|---|---|
Fórmula molecular |
C18H29ClN2O3 |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-3-13-22-17-9-7-16(8-10-17)19-18(21)23-15(2)14-20-11-5-4-6-12-20;/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,21);1H |
Clave InChI |
FJMYSQODVKUMIB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+]2CCCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)



![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)


![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)





![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
